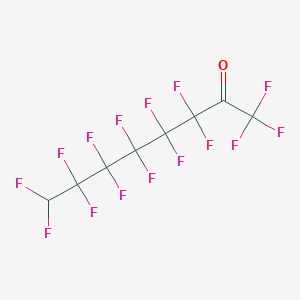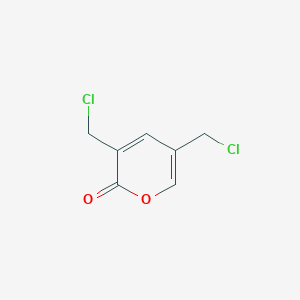
3,5-Bis(chloromethyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(chloromethyl)-2H-pyran-2-one is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)-2H-pyran-2-one typically involves the chloromethylation of 2H-pyran-2-one. One common method includes the reaction of 2H-pyran-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via electrophilic substitution, where the formaldehyde acts as the source of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(chloromethyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyran derivatives with various functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include methylated pyran derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis(chloromethyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(chloromethyl)-2H-pyran-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in the synthesis of enzyme inhibitors and other biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(bromomethyl)-2H-pyran-2-one: Similar in structure but with bromine atoms instead of chlorine.
3,5-Bis(methoxymethyl)-2H-pyran-2-one: Contains methoxymethyl groups instead of chloromethyl groups.
3,5-Bis(trifluoromethyl)-2H-pyran-2-one: Contains trifluoromethyl groups, offering different reactivity and properties.
Uniqueness
3,5-Bis(chloromethyl)-2H-pyran-2-one is unique due to its specific reactivity profile, which allows for versatile chemical modifications
Propiedades
Número CAS |
63233-30-7 |
|---|---|
Fórmula molecular |
C7H6Cl2O2 |
Peso molecular |
193.02 g/mol |
Nombre IUPAC |
3,5-bis(chloromethyl)pyran-2-one |
InChI |
InChI=1S/C7H6Cl2O2/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,2-3H2 |
Clave InChI |
DOLCUFYIHQVGEB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)OC=C1CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


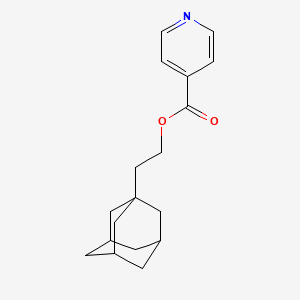
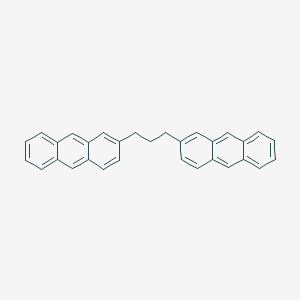
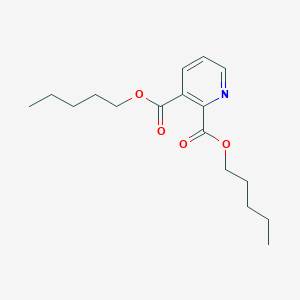
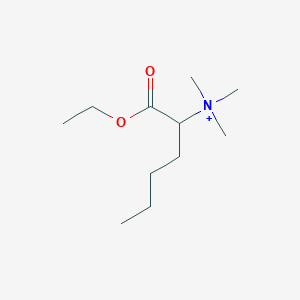
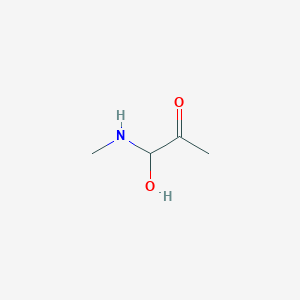

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
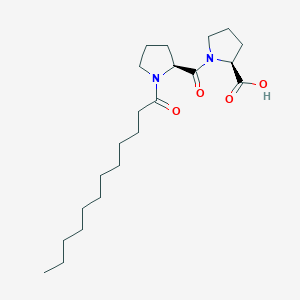
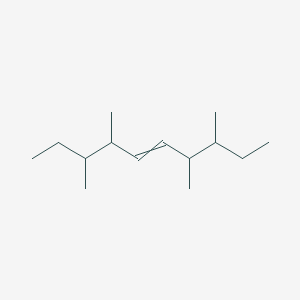
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
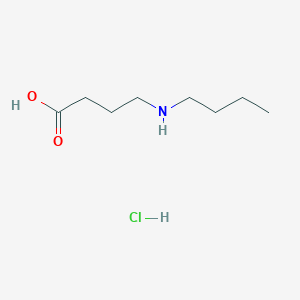
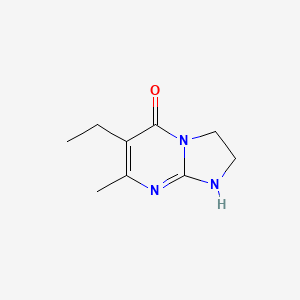
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
